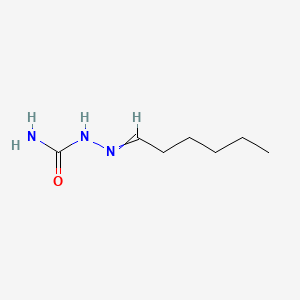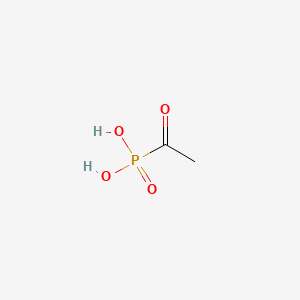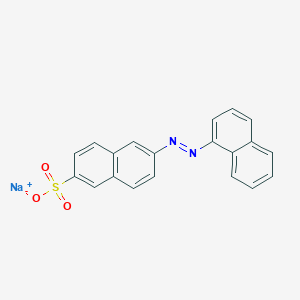![molecular formula C21H20N4O5 B14733799 ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate CAS No. 6502-03-0](/img/structure/B14733799.png)
ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with benzhydrylamino, nitro, and oxo groups, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridine-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzhydrylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro and oxo groups play a crucial role in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl N-phenyl carbamate: Similar structure but with a phenyl group instead of the benzhydrylamino group.
4,4′-Methylenebis(ethyl phenylcarbamate): Contains two ethyl phenylcarbamate units linked by a methylene bridge.
2,4′-Methylenebis(ethyl phenylcarbamate): Similar to the above but with different substitution patterns.
Uniqueness
Ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the benzhydrylamino group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
6502-03-0 |
|---|---|
Fórmula molecular |
C21H20N4O5 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate |
InChI |
InChI=1S/C21H20N4O5/c1-2-30-21(27)24-17-13-16(19(25(28)29)20(26)23-17)22-18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H3,22,23,24,26,27) |
Clave InChI |
WLKYQOIZSWXKLR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC(=C(C(=O)N1)[N+](=O)[O-])NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)
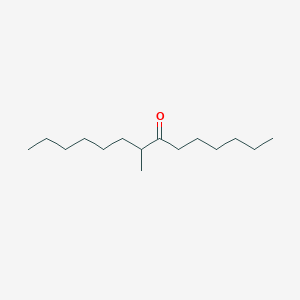
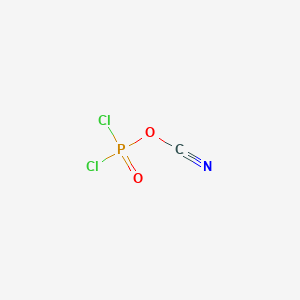
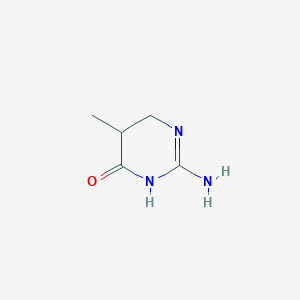
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
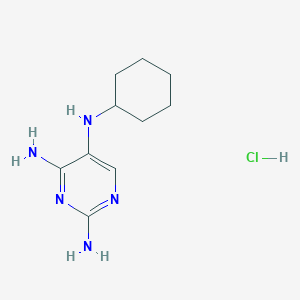
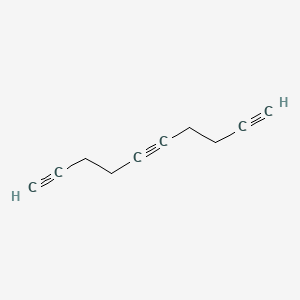
![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
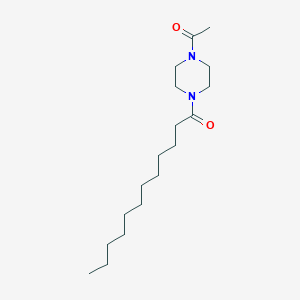
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)

